4,4'-Dinitrostilbene

Description

Contextualization within Stilbene (B7821643) Chemistry Research

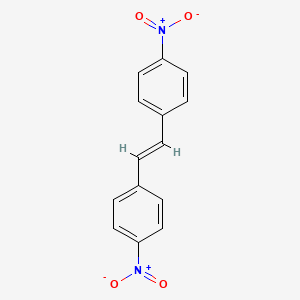

4,4'-Dinitrostilbene is an organic compound that belongs to the stilbene family of diarylethenes. wikipedia.orgnih.gov The fundamental structure of stilbene consists of a central ethylene (B1197577) bridge with a phenyl group attached to each carbon atom of the double bond (C₆H₅CH=CHC₆H₅). wikipedia.org These compounds can exist as two distinct geometric isomers: (E)-stilbene (trans), where the phenyl groups are on opposite sides of the double bond, and (Z)-stilbene (cis), where they are on the same side. wikipedia.org The (E) isomer is typically more stable due to reduced steric hindrance. wikipedia.org

The subject of this article, this compound, is a derivative where a nitro group (–NO₂) is substituted at the para (4 and 4') positions of each phenyl ring. ontosight.ai This substitution significantly influences the molecule's electronic and optical properties. The nitro groups are strong electron-withdrawing groups, which creates a highly polar structure. ontosight.aiacs.org This polarity, combined with the conjugated pi-system of the stilbene backbone, makes this compound and its derivatives subjects of significant interest in materials science. ontosight.airsc.org The planar and rigid molecular structure of the (E)-isomer, in particular, contributes to its unique characteristics. ontosight.ai Research into this compound often focuses on its potential in nonlinear optics (NLO), its fluorescent properties, and its role as a precursor in the synthesis of other functional materials. ontosight.ailookchem.com

| Property | Data |

| Chemical Formula | C₁₄H₁₀N₂O₄ ontosight.ailookchem.com |

| Molecular Weight | 270.24 g/mol nih.govlookchem.com |

| Appearance | Yellow crystalline solid lookchem.com |

| Melting Point | 295 °C lookchem.com |

| IUPAC Name | 1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene nih.gov |

This table displays the fundamental properties of (E)-4,4'-Dinitrostilbene.

Historical Trajectories in Dinitrostilbene (B14013056) Scholarly Investigations

The investigation of dinitrostilbene derivatives dates back to the late 19th century, primarily in the context of dye chemistry. A pivotal development was the synthesis of a related compound, disodium (B8443419) 4,4′-dinitrostilbene-2,2′-disulfonate, by Arthur George Green and André R. Wahl. wikipedia.orgwikipedia.org Their work involved the oxidation of 4-nitrotoluene-2-sulfonic acid using sodium hypochlorite (B82951) to form the (E)-stilbene derivative. wikipedia.orgwikipedia.org This process laid the groundwork for the production of a class of compounds that would become crucial intermediates for azo dyes and optical brighteners. wikipedia.orgwikipedia.org

Early 20th-century research continued to build on these findings. A 1926 publication by Cumming, Hopper, and Wheeler detailed the preparation of the sodium salt of dinitro-stilbene-disulphonic acid. wikipedia.org Studies also explored the fundamental chemical reactions for producing the core dinitrostilbene structure. For instance, the oxidation of p-nitrotoluene to yield this compound and 4,4'-dinitrobibenzyl has been a subject of study, highlighting the chemical pathways to this class of compounds. acs.org These foundational investigations established the synthesis routes and the initial utility of dinitrostilbene compounds, primarily as key intermediates in the chemical industry for manufacturing coloring agents and other functional materials. justia.com

Contemporary Research Paradigms and Evolving Inquiry Areas

Modern research on this compound and its derivatives has expanded significantly beyond its historical role as a dye intermediate, branching into advanced materials science and photochemistry. A major area of contemporary inquiry is its application in nonlinear optics (NLO). ontosight.airsc.org The strong electron-withdrawing nature of the nitro groups enhances the molecular hyperpolarizability, a key requirement for NLO materials which are used for applications like second harmonic generation (SHG). ontosight.airsc.org Studies have prepared series of highly polar stilbene derivatives to investigate and optimize these NLO properties. rsc.org

Another significant research focus is the photochemical behavior of dinitrostilbene derivatives. researchgate.netresearchgate.net The sulfonated analogue, 4,4′-dinitrostilbene-2,2′-disulfonate (DSD), has been shown to undergo a reversible trans-cis photoisomerization when exposed to UV or visible light in aqueous solutions. researchgate.netresearchgate.net The quantum yields for the trans-to-cis and cis-to-trans isomerization have been evaluated, providing fundamental insights into its photoswitching capabilities. researchgate.netresearchgate.net This property is being explored for applications such as holographic data storage. nasa.gov

Furthermore, this compound continues to be a vital precursor for a wide range of functional materials. Its reduction leads to the formation of 4,4′-diamino-2,2′-stilbenedisulfonic acid, a widely used optical brightener in laundry detergents. wikipedia.orgwikipedia.org The dinitrostilbene structure is a key building block for various commercially important dyes. wikipedia.org Research also investigates its potential as a pharmaceutical intermediate and in the development of organic semiconductors, leveraging the planarity and potential for pi-pi stacking in its molecular structure. ontosight.ailookchem.com

| Research Area | Key Findings and Applications |

| Nonlinear Optics (NLO) | The presence of nitro groups enhances molecular hyperpolarizability, making it a candidate for NLO materials used in second harmonic generation. ontosight.airsc.org |

| Dye & Pigment Synthesis | Serves as a key intermediate for producing a variety of dyes, including azo dyes like Direct Red 76 and Direct Brown 78. wikipedia.orgvaluates.com |

| Optical Brighteners | Its reduced form, 4,4′-diamino-2,2′-stilbenedisulfonic acid, is a common optical brightener in textiles and detergents. lookchem.comwikipedia.orgwikipedia.org |

| Photochemistry | Derivatives exhibit reversible trans-cis isomerization under light, a property explored for photoswitching and data storage. researchgate.netresearchgate.netnasa.gov |

| Organic Electronics | The planar structure and potential for pi-pi stacking make it a compound of interest for organic semiconductor applications. ontosight.ai |

This table summarizes the main areas of contemporary research and application for this compound and its derivatives.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-[(E)-2-(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVIIRIMEIEKOQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032626 | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-31-2, 619-93-2, 2501-02-2 | |

| Record name | trans-4,4′-Dinitrostilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrostilbene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4,4'-Dinitrostilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4'-Dinitrostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4'-dinitrostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2501-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITROSTILBENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ9U9ML42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Synthesis and Derivatization of 4,4 Dinitrostilbene

Established Synthetic Pathways for Dinitrostilbene (B14013056) Systems

Traditional methods for synthesizing the dinitrostilbene core structure have been well-established for over a century and are still relevant in industrial-scale production. These pathways typically involve condensation, elimination, or oxidative coupling reactions.

Condensation reactions are fundamental to forming carbon-carbon bonds, and in the context of stilbene (B7821643) synthesis, they often involve the joining of two smaller aromatic precursors. An aldol-type condensation mechanism is a key example, where an enolate ion reacts with a carbonyl compound. libretexts.org A variation known as the Claisen-Schmidt condensation involves a reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen, typically under basic conditions. libretexts.org

In the synthesis of 4,4'-dinitrostilbene derivatives, a related process is the self-condensation of nitrotoluene precursors. For instance, the anion of 4-nitrobenzyl chloride can react with itself, leading to the formation of this compound. sci-hub.se This type of reaction is initiated by a base, which deprotonates the α-carbon (the carbon adjacent to the aromatic ring) to form a nucleophilic carbanion. youtube.com This carbanion then attacks the electrophilic carbon of another precursor molecule. The resulting intermediate, an aldol-like adduct, subsequently undergoes the loss of a small molecule, such as water, to form the stable, conjugated double bond characteristic of the stilbene structure. libretexts.orgyoutube.com

Elimination reactions are crucial for creating the central carbon-carbon double bond (the ethenediyl bridge) in the stilbene framework. thieme-connect.de These reactions often follow an initial coupling or condensation step and involve the removal of atoms or small groups from adjacent carbon atoms.

A common route involves the formation of a bibenzyl (1,2-diphenylethane) intermediate, which is then oxidized to the corresponding stilbene. For example, 4,4'-dinitrobibenzyl can be oxidized to this compound. This oxidation is effectively an elimination of two hydrogen atoms (H₂). Another pathway involves a base-induced β-elimination. In this mechanism, a leaving group (like a halide) and a hydrogen atom are removed from the coupled intermediate to generate the double bond. sci-hub.se This is a key step in reactions like the Vicarious Nucleophilic Substitution (VNS) and is also the final dehydration step in an aldol (B89426) condensation, which is often promoted by heat. libretexts.orgsci-hub.seyoutube.com

Oxidative coupling is a dominant industrial method for producing sulfonated derivatives of this compound, such as this compound-2,2'-disulfonic acid (DNS). google.comgoogle.com This process involves the direct coupling of two precursor molecules with concurrent oxidation to form the double bond. The most common starting material for DNS is 4-nitrotoluene-2-sulfonic acid (p-NTSA). google.comgoogle.com

The reaction is typically carried out in an aqueous alkaline solution, where a strong base facilitates the formation of a carbanion from the p-NTSA. google.com This nucleophilic carbanion then attacks a second molecule of p-NTSA. The resulting dibenzyl intermediate is subsequently oxidized to form the stilbene structure. google.com Common oxidizing agents include molecular oxygen (from air), often used with a catalyst, or sodium hypochlorite (B82951). google.comgoogle.com The choice of solvent is critical to the reaction's success; while aqueous processes are common, using organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), or a mixture of water and organic solvents, can significantly improve yields by enhancing the solubility of reactants and intermediates. google.comgoogle.comgoogle.com However, these aqueous methods can result in significant by-product formation, leading to yields between 60% and 75% and creating effluent treatment challenges. google.com

| Starting Material | Oxidant/Catalyst | Solvent System | Temperature | Reported Yield | Source |

|---|---|---|---|---|---|

| 4-nitrotoluene-2-sulfonic acid (p-NTSA) | Oxygen (air) / VOSO₄·5H₂O | Water, Methanol, Ethylene (B1197577) glycol dimethyl ether | 40°C | 88.1% of theoretical | google.com |

| 4-nitrotoluene-2-sulfonic acid (p-NTSA) | Oxygen (air) / MnSO₄·H₂O | Water, 1,2-Ethanediol, Ethylene glycol dimethyl ether | 40°C | 93.9% of theory | google.com |

| Sodium salt of p-NTSA | Oxygen | Ammonia (B1221849) | 15°C | 93.0% of theory | google.com |

| p-NTSA Metal Salt | Oxygen (air) | Dimethylsulfoxide (DMSO) | Not specified | Up to 98% | google.comgoogle.com |

| p-NTSA | Sodium Hypochlorite | Aqueous Alkaline | Not specified | 60-75% | google.comgoogle.com |

Elimination Reactions and Their Role in Dinitrostilbene Synthesis

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic efforts are increasingly focused on developing more efficient, selective, and environmentally benign methods. These include advanced metal-catalyzed reactions and the use of novel materials like zeolites.

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a powerful and versatile method for forming carbon-carbon bonds and have been applied to the synthesis of stilbene derivatives. libretexts.org The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. libretexts.orguwindsor.ca

A specific application demonstrated the synthesis of (E)-4,4'-dinitrostilbene with a high yield of 86%. rsc.org This was achieved through the reaction of 4-nitrobenzenediazonium (B87018) tosylate with potassium vinyltrifluoroborate. rsc.org The catalytic cycle of the Heck reaction generally involves several key steps: oxidative addition of the aryl precursor to the Pd(0) catalyst, migratory insertion of the alkene into the palladium-aryl bond, and a subsequent β-hydride elimination step that releases the final stilbene product and regenerates a palladium hydride species. libretexts.orguwindsor.ca This species, upon reaction with a base, reforms the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Time | Reported Yield | Source |

|---|---|---|---|---|---|

| 4-nitrobenzenediazonium tosylate | Potassium vinyltrifluoroborate | Palladium-based | 56 minutes | 86% | rsc.org |

The principles of green chemistry encourage the use of methodologies that reduce waste and avoid hazardous substances. researchgate.net Zeolites, which are microporous aluminosilicate (B74896) minerals, are promising materials in this regard. rsc.org They can function as solid acid catalysts or as "nanoreactors," providing a confined environment where reactions can occur with high selectivity and efficiency, often under mild or even solvent-free conditions. researchgate.netrsc.org

Research has shown a green chemistry route for synthesizing trans-stilbene (B89595) derivatives within MCM-22 zeolite nanoreactors at room temperature. researchgate.net In a study focused on 4,4'-dimethyl trans-stilbene, para-xylene molecules were loaded into the zeolite, and their transformation into the stilbene product was monitored. researchgate.net The reaction proceeds through several transient species, including radical cations and radicals, with the zeolite's acidity and pore structure playing a crucial role in the mechanism. researchgate.net While this specific example does not produce this compound, it establishes a significant proof-of-concept for using zeolites to synthesize stilbene backbones from simple aromatic precursors. This approach avoids the need for harsh reagents and organic solvents, and the zeolite catalyst can potentially be recovered and reused, aligning with the goals of sustainable chemistry. researchgate.netrsc.org

Environmentally Benign Synthetic Protocols

The traditional synthesis of this compound and its sulfonated derivatives often involves harsh reaction conditions and generates significant chemical waste. google.comresearchgate.net In response, environmentally benign synthetic protocols are being developed to improve the sustainability of its production. These "green" approaches focus on utilizing less hazardous reagents, minimizing waste, and improving reaction efficiency.

A notable advancement involves the oxidation of 4-nitrotoluene-2-sulfonic acid (p-NTSA) in alternative solvent systems. One such process describes the oxidation in a mixture of water and an organic solvent, such as alcohols, ethers, esters, or acetals, in the presence of a strong base. google.com This method provides a high yield of this compound-2,2'-disulfonic acid and allows for easier solvent recovery compared to purely aprotic dipolar solvents. google.comgoogle.com Another innovative approach utilizes liquid, anhydrous ammonia or its alkyl derivatives as the solvent for the oxidation of p-NTSA. google.com This process can achieve near-quantitative yields and produces a high-purity product that can often be used in subsequent reduction steps without extensive purification. google.com

Furthermore, efforts have been made to address the significant wastewater generated from industrial production. One strategy involves the utilization of this compound-2,2'-disulfonic acid (DNS) wastewater as a raw material for the production of other valuable chemicals. researchgate.net For instance, DNS wastewater has been successfully used to produce paramycin (4-amino-2-hydroxybenzoic acid), an important pharmaceutical intermediate. This process involves oxidation, reduction with iron powder, and alkaline fusion, transforming the problematic waste into a profitable product. researchgate.net

The table below summarizes key aspects of these environmentally benign synthetic protocols.

| Starting Material | Oxidizing Agent/Catalyst | Solvent System | Key Environmental Advantage | Product | Yield | Reference |

| 4-nitrotoluene-2-sulfonic acid (p-NTSA) | Oxygen/Manganese (II) salt | Liquid ammonia/water | High yield, high purity, reduced need for purification | This compound-2,2'-disulfonic acid | ~96-97% | google.com |

| 4-nitrotoluene-2-sulfonic acid (p-NTSA) | Oxidizing agent | Water/Organic solvent (alcohols, ethers, etc.) | Avoids aprotic dipolar solvents, easier recovery | This compound-2,2'-disulfonic acid | Up to 93.2% | google.com |

| This compound-2,2'-disulfonic acid (DNS) wastewater | NaClO, Iron powder, NaOH | Aqueous | Valorization of industrial wastewater | Paramycin | >85% | researchgate.net |

Chemical Modifications and Derivatization of the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a wide range of derivatives with applications in materials science and medicinal chemistry. The primary sites for modification are the nitro functionalities and the stilbene backbone itself.

Selective Transformations of Nitro Functionalities (e.g., Reduction to Amines)

The reduction of the nitro groups on the this compound scaffold is a fundamental transformation that opens avenues to a diverse array of derivatives. The primary products of this reduction are the corresponding amino compounds, which are key intermediates for dyes, optical brighteners, and other functional molecules. wikipedia.orgprepchem.com

Selective reduction of one or both nitro groups can be achieved by carefully choosing the reducing agent and reaction conditions. For the complete reduction to 4,4'-diaminostilbene (B1237157) or its sulfonated analogue, 4,4'-diaminostilbene-2,2'-disulfonic acid (DASA), various methods have been employed. Catalytic hydrogenation using catalysts such as Raney nickel or supported palladium catalysts is a common approach. rasayanjournal.co.inresearchgate.net For example, a highly selective Pd-Cu/sibunite catalyst has been developed for the liquid-phase hydrogenation of this compound-2,2'-disulfonic acid to DASA in water, achieving yields of 91-92%. rasayanjournal.co.in The reduction of this compound can also be accomplished using concentrated hydrochloric acid in methanol. prepchem.com

Partial reduction to form 4-amino-4'-nitrostilbene-2,2'-disulfonic acid is also possible. This can be achieved by treating an aqueous solution of the disodium (B8443419) salt of this compound-2,2'-disulfonic acid with sodium bisulfide at elevated temperatures in the presence of ammonia. prepchem.com The resulting amino-nitro compound is a valuable intermediate for the synthesis of asymmetrical stilbene derivatives. prepchem.com

The amino groups of the resulting diaminostilbene derivatives are highly reactive and can undergo further modifications. For example, 4,4'-diaminostilbene-2,2'-disulfonic acid is a precursor to 4,4'-diazidostilbene-2,2'-disulfonate, a photoactivated reagent used in biochemical studies. The diamine can also be condensed with cyanuric chloride and various amines to synthesize fluorescent brightening agents. asianpubs.org

The following table details various reduction methods for this compound and its derivatives.

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| This compound-2,2'-disulfonic acid | Pd-Cu/sibunite, H₂ | 4,4'-diaminostilbene-2,2'-disulfonic acid | 91-92% | rasayanjournal.co.in |

| This compound | Concentrated HCl, Methanol | 4,4'-diaminostilbene dihydrochloride | Not specified | prepchem.com |

| Disodium this compound-2,2'-disulfonate | Sodium bisulfide, NH₃ | 4-amino-4'-nitrostilbene-2,2'-disulfonic acid | Not specified | prepchem.com |

| This compound-2,2'-disulfonic acid | Raney Nickel, H₂ | 4,4'-diaminostilbene-2,2'-disulfonic acid and byproducts | Not specified | researchgate.net |

Structural Diversification of the Stilbene Moiety

Beyond the modification of the nitro groups, the stilbene moiety itself, comprising the central ethylene bridge and the two phenyl rings, offers opportunities for structural diversification. These modifications can significantly influence the electronic, photophysical, and biological properties of the resulting compounds.

One approach to diversification involves introducing different substituents onto the phenyl rings. This can be achieved by starting with appropriately substituted precursors or by performing electrophilic substitution reactions on the stilbene core, although the latter can be challenging due to the deactivating effect of the nitro groups. The introduction of electron-donating or electron-withdrawing groups can tune the molecule's properties. For instance, in the related compound 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), the strong electron-donating dimethylamino group and the electron-withdrawing nitro group create a "push-pull" system with interesting photophysical properties. acs.org

Modifications can also involve altering the stilbene backbone itself. For example, creating a more rigid stilbene backbone can suppress certain photochemical reactions like cis-trans isomerization, potentially enhancing fluorescence. researchgate.net The synthesis of stilbene derivatives with different substitution patterns, such as 4-amino-4'-methylstilbene, allows for the study of structure-activity relationships. In this case, the amino group acts as an electron-donating group, while the methyl group has a weaker electron-donating inductive effect, creating an asymmetric electronic distribution.

Derivatization can also lead to the formation of more complex structures. For example, the reduction of this compound-2,2'-disulfonic acid can sometimes lead to the formation of a trisazo compound, which is structurally related to Direct Yellow K dye, indicating a more complex reaction pathway involving the stilbene core. researchgate.net

The table below provides examples of structural diversification of the stilbene moiety.

| Base Compound | Modification Strategy | Resulting Compound/Feature | Impact on Properties | Reference |

| Stilbene | Introduction of push-pull substituents (amino and nitro groups) | 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) | Creates a molecule with a large change in dipole moment upon excitation, sensitive to its environment. | acs.org |

| Stiff-stilbene | Introduction of a meta-N,N-dimethylamino group | Slows down cis-trans photoisomerization | Enhances fluorescence. | researchgate.net |

| Stilbene | Introduction of an amino and a methyl group | 4-amino-4'-methylstilbene | Creates a polarized π-system with an asymmetric electronic distribution. | |

| This compound-2,2'-disulfonic acid | Reduction leading to side reactions | Trisazo compound (similar to Direct Yellow K) | Formation of a more complex, colored dye molecule. | researchgate.net |

Sophisticated Spectroscopic and Structural Elucidation of 4,4 Dinitrostilbene

Vibrational Spectroscopy for Molecular Structure Characterization (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers profound insights into the molecular structure of 4,4'-dinitrostilbene by probing its vibrational modes. uni-siegen.delibretexts.org These methods are complementary, with IR spectroscopy measuring the absorption of infrared radiation that causes a change in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light due to changes in molecular polarizability. uni-siegen.deresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands that correspond to specific functional groups and vibrational motions within the molecule. Key spectral features include:

N-O Stretching: The nitro groups (NO₂) exhibit strong, characteristic symmetric and asymmetric stretching vibrations.

C=C Stretching: The central ethylenic double bond gives rise to a distinct stretching vibration.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl rings are also prominent.

A patent for the preparation of this compound-2,2'-disulfonic acid disodium (B8443419) salt confirms the identity of the product by stating that its IR spectrum is congruent with that of an analytically pure sample. google.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For molecules with a center of inversion, certain vibrations may be Raman active but IR inactive, and vice versa, a principle known as the mutual exclusion rule. uni-siegen.de The Raman spectrum of a molecule is considered a biochemical "fingerprint," offering detailed information about its constituent biopolymers. nih.gov While specific Raman data for this compound is referenced, detailed peak assignments were not available in the provided search results. nih.govnih.gov However, it is a valuable technique for analyzing the biochemical profile of cells and tissues without the need for labels. nih.gov

The following table summarizes the expected vibrational modes for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Asymmetric NO₂ Stretch | 1500 - 1550 | IR |

| Symmetric NO₂ Stretch | 1335 - 1370 | IR |

| C=C Stretch (ethylenic) | ~1625 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

Electronic Spectroscopy for Electronic Structure and Charge Transfer Analysis (UV-Vis, Fluorescence)

Electronic spectroscopy techniques, such as UV-Visible (UV-Vis) and fluorescence spectroscopy, are instrumental in understanding the electronic structure and charge transfer characteristics of this compound.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions. The presence of the extended π-conjugated system of the stilbene (B7821643) backbone, coupled with the electron-withdrawing nitro groups, significantly influences the absorption maxima (λ_max). The trans isomer of a related compound, 4,4′-dinitrostilbene-2,2′-disulfonate (DSD), absorbs at a longer wavelength than the cis isomer. researchgate.net The UV spectrum of the cis form can be obtained using HPLC with UV detection at the isosbestic point (311 nm). researchgate.net

Fluorescence Spectroscopy: The rigid structure and the presence of electron-withdrawing nitro groups in this compound can lead to interesting fluorescent properties. ontosight.ai These properties are valuable in applications such as sensing, imaging, and optical storage. ontosight.ai The fluorescence of related stilbenedisulfonate derivatives has been studied to characterize the anion-exchange system in human erythrocytes, revealing a rigid and hydrophobic binding site. nih.gov

The following table presents a summary of the electronic spectroscopic data for related stilbene derivatives:

| Compound | λ_max (nm) | Isomer | Notes |

| 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) | >311 | trans | Absorbs at a longer wavelength than the cis isomer. researchgate.net |

| 4,4′-dinitrostilbene-2,2′-disulfonate (DSD) | <311 | cis | --- |

| 4,4'-diaminostilbene-2,2'-disulfonic acid | ~350 | Not specified | Used to monitor reaction progress. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure, including connectivity and conformation, of this compound. researchgate.netnih.gov Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and vinylic protons. The chemical shifts and coupling constants of these protons provide information about their chemical environment and spatial relationships. For example, the protons on the double bond typically appear as doublets with a large coupling constant, characteristic of a trans configuration. The aromatic protons appear as a set of doublets due to the symmetrical substitution pattern on the phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbons are influenced by their hybridization and the electron-withdrawing effect of the nitro groups. The carbon atoms directly attached to the nitro groups are significantly deshielded and appear at a downfield chemical shift.

A study on the reduction of this compound-2,2'-disulfonic acid utilized NMR spectroscopy for analysis. researchgate.net Additionally, 35Cl NMR has been used to study the binding of chloride ions to the anion transport site in red blood cells, where this compound-2,2'-disulfonate was used as a competitive inhibitor. nih.gov

The following table summarizes representative NMR data for stilbene-related compounds, as specific data for this compound was not fully detailed in the provided search results.

| Nucleus | Compound Type | Representative Chemical Shifts (δ/ppm) |

| ¹H | (E)-4,4'-dibromostilbene | 7.48 (d, J = 8.4 Hz, 2H), 7.36 (d, J = 8.4 Hz, 2H), 7.02 (s, 1H) |

| ¹³C | (E)-4,4'-dibromostilbene | 135.7, 131.7, 128.0, 127.8, 121.5 |

| ¹H | (E)-4-methyl-4'-nitrostilbene | 8.22 (d, J = 9.2 Hz, 2H), 7.85 (d, J = 8.8 Hz, 2H), 7.57 (d, J = 8.0 Hz, 2H), 7.51 (d, J = 16.4 Hz, 1H), 7.36 (d, J = 16.8 Hz, 1H), 7.23 (d, J = 8.0 Hz, 2H), 2.32 (s, 3H) |

| ¹³C | (E)-4-methyl-4'-nitrostilbene | 146.0, 144.3, 138.4, 133.6, 133.3, 129.5, 127.2, 127.2, 125.4, 124.1, 21.0 |

Mass Spectrometric Techniques for Fragmentation and Isomer Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its structural confirmation and the analysis of isomers. nih.gov

Electron Ionization (EI) Mass Spectrometry: Under electron ionization, this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M•+) is observed at m/z 270. nih.gov Common fragmentation pathways include the loss of nitro groups (NO₂) and other neutral fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule. whitman.edu For instance, in the mass spectrum of this compound, prominent peaks are observed at m/z 270 (molecular ion), 178, and 165. nih.gov

Electrospray Ionization (ESI) Mass Spectrometry: Electrospray ionization is a softer ionization technique often used for more polar and fragile molecules. For a related compound, this compound-2,2'-disulfonic acid, ESI-MS in negative ion mode shows a precursor ion [M-H]⁻ at m/z 428.9704096. nih.gov Tandem mass spectrometry (MS/MS) of this ion reveals fragment ions corresponding to the loss of SO₃ and other moieties, which is useful for structural elucidation. researchgate.net High-resolution mass spectrometry (HRMS) combined with ESI-MS can differentiate between isomeric compounds by providing accurate mass measurements of fragment ions. nih.gov

The following table presents key mass spectrometric data for this compound:

| Ionization Method | m/z | Identity |

| EI | 270 | Molecular Ion (M•+) nih.gov |

| EI | 178 | Fragment Ion nih.gov |

| EI | 165 | Fragment Ion nih.gov |

| ESI (Negative) | 428.9704096 | [M-H]⁻ (for this compound-2,2'-disulfonic acid) nih.gov |

X-ray Diffraction Analysis for Crystalline and Solid-State Architecture

X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound, providing detailed information about its solid-state architecture. acs.org

The crystal structure of this compound reveals a planar molecular conformation, which is characteristic of the stilbene backbone. ontosight.ai The (E)-configuration, with the two phenyl rings on opposite sides of the double bond, results in a more linear and symmetrical molecule. ontosight.ai The packing of these molecules in the crystal lattice is governed by intermolecular interactions, such as π-π stacking and hydrogen bonding.

Studies on solid solutions of (this compound)₁₋ₓ(4-chloro-4'-nitrostilbene)ₓ have shown that molecular recognition at surfaces can lead to orientational disorder and the formation of polar crystal structures. rsc.org Molecular modeling has been used to investigate the formation of these solid solutions and predict their properties, highlighting that miscibility and polarity can vary for different crystal faces. acs.org

The following table summarizes the key crystallographic parameters for a related class of compounds, as specific data for this compound was not available in the search results.

| Compound | Crystal System | Space Group |

| Dibenzothiophene (DBT) | Monoclinic | P2₁/n acs.org |

| Dibenzofuran (DBF) | Orthorhombic | Pnma acs.org |

| Fluorene (FLU) | Orthorhombic | Pnma acs.org |

| Carbazole (CBZ) | Orthorhombic | Pnma acs.org |

Theoretical and Computational Investigations of 4,4 Dinitrostilbene

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the behavior of 4,4'-Dinitrostilbene.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For this compound and its derivatives, DFT calculations have been applied to understand electronic structure, reactivity, and intramolecular electronic interactions. The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's electron distribution and energy levels.

Studies on nitrostilbenes using DFT and other quantum chemical methods have explored their electron-accepting properties and reactivity in various forms, including neutral molecules, radical anions, and dianions. rsc.org The electrochemical reduction of the nitro groups can be analyzed to understand the push-pull electronic effects within the system. rsc.org For the sulfonated analogue, sodium this compound-2,2'-disulphonate, periodic DFT calculations have shown that introducing different cations can modify the frontier orbital distribution and electronic structure of the dinitrostilbene (B14013056) anions within a crystal lattice. lookchem.com

In related "push-pull" stilbenes like 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS), Time-Dependent DFT (TDDFT) has been employed to explore vibrational spectroscopy, two-photon absorption, and reaction mechanisms. mdpi.com These studies provide a framework for understanding how the nitro group participates in and influences the molecule's excited-state dynamics and charge-transfer phenomena, which are crucial for applications in nonlinear optics. mdpi.comrsc.org

Table 1: Selected DFT and TDDFT Applications on Nitrostilbene Systems

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT / TDDFT | 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) | Explored vibrational spectra, two-photon absorption, and excited-state relaxation pathways. mdpi.com | mdpi.com |

| DFT | Nitrostilbenes (general) | Investigated electron affinities and reactivity of neutral, radical anion, and dianion forms. rsc.org | rsc.org |

| Periodic DFT | Sodium this compound-2,2'-disulphonate | Showed modification of frontier orbitals and electronic structure by different cations in the crystal. lookchem.com | lookchem.com |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy for predicting spectroscopic properties. For complex processes like photoisomerization and excited-state relaxation, advanced ab initio techniques are particularly insightful.

For the related DANS molecule, multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) has been used to map the potential energy surfaces of its excited states. mdpi.com This method helps to identify and characterize the geometries of conical intersections and intersystem crossings, which are critical for understanding the pathways of photorelaxation and the competition between fluorescence and trans-cis isomerization. mdpi.com

EPR and ENDOR (Electron Nuclear Double Resonance) spectroscopic investigations of the this compound radical anion have been coupled with ab initio and DFT calculations. utl.pt These studies probe the distribution of electron spin density within the radical anion and analyze the transition between a localized state (where the charge is on one nitro group) and a delocalized state (where the charge is spread over both nitro groups), a phenomenon that can be triggered by changing the solvent. utl.pt

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-evolved behavior of molecules, providing insights into their structural flexibility and interactions. silcsbio.com

MD simulations can track the conformational landscape of molecules like this compound. A key aspect of stilbene (B7821643) chemistry is the torsional motion around the central carbon-carbon double bond, which underlies the trans-cis photoisomerization process. Full-dimensional nonadiabatic trajectory surface hopping MD simulations have been proposed to quantitatively determine the lifetimes of excited-state intermediates and the quantum yields for photoisomerization in related stilbenes. mdpi.com

Such simulations follow the energetic and geometric pathways of the molecule after photoexcitation, revealing how torsional dynamics around the ethylenic bridge and rotations of the phenyl-nitro groups lead to relaxation back to the ground state, either in its original or isomerized form. mdpi.com

MD simulations are crucial for understanding how molecules interact with each other, for instance, during crystal growth. A molecular modeling study investigated the formation of solid solutions composed of nonpolar this compound (DNS) and dipolar 4-chloro-4'-nitrostilbene (B11997275) (CNS). acs.org By calculating the interaction energies at growing crystal surfaces, the study predicted how the two different molecules would incorporate into a mixed crystal. acs.orgacs.org

The calculations involved constructing artificial three-dimensional solid solutions and optimizing their geometry to determine the mixing energy. acs.org This approach revealed that the miscibility and polarity of the resulting crystal could vary depending on the specific crystal face, highlighting that intermolecular forces at the surface during growth have a profound impact on the final solid-state properties. acs.org

Conformation and Torsional Dynamics Studies

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

While this compound is primarily a compound of interest for materials science and as a chemical intermediate, the techniques of QSAR and molecular docking are powerful computational tools used to predict the biological activity of molecules. These methods are frequently applied to its derivatives.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate quantitative variations in the chemical structure of a series of compounds to their biological activity. nih.govbiorxiv.org Although no specific QSAR models for this compound have been prominently reported, studies on related compounds demonstrate the utility of this approach. For instance, QSAR can be used to investigate the pharmacology of molecules that interact with biological transporters, a function relevant to some stilbene derivatives. science.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to understand how a ligand might bind to a protein's active site. For example, derivatives of dinitrostilbene have been studied for their potential anticancer activity. Molecular docking simulations of 4-hydroxy-2',4'-dinitrostilbene showed its interaction with the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for its observed cytotoxic effects against cancer cell lines. mdpi.comnih.gov Such studies provide a rational basis for designing new, more potent derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Abbreviation |

|---|---|

| This compound | DNS |

| 4-(N,N-dimethylamino)-4'-nitrostilbene | DANS |

| Sodium this compound-2,2'-disulphonate | |

| 4-Chloro-4'-nitrostilbene | CNS |

| 4-Hydroxy-2',4'-dinitrostilbene | |

| Colchicine |

Ligand-Protein Binding Mode Analysis

The interaction between ligands and proteins is a cornerstone of molecular biology, dictating a vast array of cellular processes. For this compound, particularly its water-soluble derivative this compound-2,2'-disulfonate (DNDS), interactions with transport proteins have been a key area of investigation. Computational and biochemical studies have provided insights into how this compound binds to and affects protein function.

Research has extensively focused on the binding of DNDS to the Band 3 anion exchanger protein, a critical component of red blood cell membranes responsible for chloride and bicarbonate exchange. whiterose.ac.uk Studies have shown that DNDS acts as a competitive inhibitor, vying with substrates like chloride (Cl⁻) for the protein's transport sites. The binding affinity of DNDS is significantly influenced by the surrounding pH. As the external pH (pHo) increases, the dissociation constant for DNDS also rises, indicating weaker binding. scispace.com For instance, an increase in pHo from 7.2 to 11.2 can elevate the competitive dissociation constant by as much as 700-fold. scispace.com This suggests that the protonation state of specific amino acid residues within the binding site, likely positively charged groups such as amino or guanidino groups, is crucial for stabilizing the interaction with the anionic DNDS molecule. scispace.com At higher pH levels, a noncompetitive inhibition component also becomes apparent, though it is less pronounced than the competitive effect. scispace.com

Further investigations have explored the interaction of DNDS with RAD51, a key protein in DNA repair through homologous recombination. mdpi.com In a comparative study with other stilbene derivatives, DNDS was found to be less effective at inhibiting the binding of RAD51 to single-stranded DNA (ssDNA) when compared to analogs like 4,4′-diisothiocyanato-stilbene-2,2′-disulfonic acid (DIDS). mdpi.com This highlights that while the stilbene backbone is a common feature, the specific functional groups at the 4 and 4' positions are critical determinants of binding affinity and inhibitory action on different protein targets. mdpi.com Computational studies on various stilbene derivatives have confirmed that binding site specificity varies significantly depending on the nature of these 4,4'-substituents, with nitro compounds showing preference for certain binding sites over others.

| Protein Target | Ligand | Binding Characteristics | Key Findings |

|---|---|---|---|

| Band 3 Anion Exchanger | This compound-2,2'-disulfonate (DNDS) | Competitive and noncompetitive inhibition. scispace.com | Binding is pH-dependent; affinity decreases significantly at higher pH. Competes with chloride for transport sites. scispace.com |

| RAD51 | This compound-2,2'-disulfonate (DNDS) | Weak inhibition of ssDNA binding. mdpi.com | Less effective inhibitor compared to isothiocyanate-substituted stilbene analogs, indicating substituent groups are crucial for activity. mdpi.com |

Predictive Modeling of Molecular Interactions

Predictive modeling, utilizing computational techniques, offers a powerful lens to examine molecular interactions at an atomic level. These methods are essential for understanding the forces that govern ligand binding and for predicting the behavior of molecules in complex systems. ugent.bedrugdesign.org For this compound and its analogs, molecular modeling has been employed to investigate everything from solid-state properties to specific protein interactions.

One study used molecular modeling to investigate growth-induced polarity in solid solutions composed of nonpolar this compound and dipolar 4-chloro-4'-nitrostilbene. nih.gov By computing the interaction energies at the growing crystal surfaces, researchers were able to predict miscibility and polarity, demonstrating that surface effects during growth can significantly impact the final properties of the solid material. nih.gov This highlights the capability of computational models to predict macroscopic properties based on molecular-level interaction energies.

In the context of protein binding, computational approaches are invaluable for elucidating binding modes and predicting affinity. curtin.edu.au While direct molecular docking studies specifically for this compound are not extensively detailed in the provided context, the principles are well-established. Docking simulations place a ligand into the binding site of a protein and use a scoring function to estimate the binding affinity. drugdesign.org This approach has been used for numerous stilbene derivatives to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. curtin.edu.auresearchgate.netresearchgate.net

Furthermore, computational studies have been instrumental in understanding how substituents on the stilbene scaffold influence protein interactions. Models have shown that the nitro groups on compounds like DNDS have a preference for specific binding sites (e.g., site IIIA on certain proteins) compared to amino-substituted analogs. Density functional theory (DFT) calculations, another powerful computational tool, have been used to analyze the electronic structure of similar stilbene derivatives and quantify how functional groups create a polarized π-system, which is fundamental to its interaction with other molecules and surfaces. acs.org These predictive models are crucial for rational drug design, allowing for the in-silico screening and optimization of molecules before their synthesis and biological testing. ugent.be

| Modeling Technique | System Studied | Objective/Finding |

|---|---|---|

| Mean-Field Model / Interaction Energy Calculation | Solid solution of this compound and 4-chloro-4'-nitrostilbene. nih.gov | Predicted miscibility and polarity based on interaction energies at growing crystal surfaces. nih.gov |

| Molecular Docking | General stilbene derivatives with protein targets (e.g., tubulin). researchgate.netresearchgate.net | Identifies potential binding poses and key interactions (hydrogen bonds, hydrophobic interactions) within the protein's active site. curtin.edu.au |

| Computational Binding Site Analysis | Nitro-substituted stilbene derivatives (e.g., DNDS). | Revealed that binding site specificity varies with the 4,4'-substituents; nitro compounds prefer specific sites. |

| Density Functional Theory (DFT) | Stilbene derivatives on surfaces. acs.org | Analyzes the electronic structure and interaction energies, such as the role of nitro groups in forming strong hydrogen bonds. acs.org |

Photochemical and Chemical Reactivity Mechanisms of 4,4 Dinitrostilbene

Photoisomerization Processes (trans-cis) and Quantum Yield Determinations

Upon absorption of light, 4,4'-dinitrostilbene undergoes a primary photochemical process of reversible trans-cis isomerization. This reaction involves the rotation around the central carbon-carbon double bond, converting the planar trans isomer into the non-planar cis isomer, and vice versa. The efficiency of this process is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed.

For the closely related compound, 4,4′-dinitrostilbene-2,2′-disulfonate (DSD), in aqueous solution, the quantum yields for the trans to cis (Φt→c) and cis to trans (Φc→t) isomerizations have been determined. These values provide a strong indication of the efficiency of the isomerization process in nitrated stilbene (B7821643) systems. In addition to isomerization, photolysis (degradation of the molecule) can also occur, but it proceeds with a significantly lower quantum yield.

The introduction of substituents, particularly electron-donating groups, can dramatically alter the photoisomerization quantum yields, often in a solvent-dependent manner. numberanalytics.com While unsubstituted stilbene and this compound show little dependence of their trans-cis quantum yields on solvent polarity, the introduction of an electron-donating group creates a "push-pull" system where the quantum yield becomes sensitive to the polarity of the medium. numberanalytics.com For instance, in a molecule like 4-nitro-4'-methoxystilbene, the quantum yield of isomerization is influenced by quenchers such as oxygen and ferrocene. acs.org

| Process | Quantum Yield (Φ) | Compound | Conditions |

| trans → cis Isomerization | 0.30 | 4,4′-Dinitrostilbene-2,2′-disulfonate | Aqueous Solution |

| cis → trans Isomerization | 0.24 | 4,4′-Dinitrostilbene-2,2′-disulfonate | Aqueous Solution |

| Photolysis | (2.2−2.4)×10⁻⁴ | 4,4′-Dinitrostilbene-2,2′-disulfonate | Aqueous Solution |

Table 1: Experimentally determined quantum yields for the photoisomerization and photolysis of 4,4′-dinitrostilbene-2,2′-disulfonate. Data sourced from .

Mechanistic Studies of Nitro Group Reduction

The nitro groups of this compound can be chemically reduced to form 4,4'-diaminostilbene (B1237157), a compound widely used in the synthesis of dyes and optical brighteners. libretexts.org This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

The general mechanism for the reduction of aromatic nitro compounds, first proposed by Haber, proceeds through a series of intermediates. The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). libretexts.org Mechanistic studies on iron-catalyzed nitro reductions have provided evidence for the presence of the nitroso intermediate. researchgate.net

Several specific reagents and catalysts have been employed for this transformation:

Sodium Bisulphide : An aqueous solution of the disodium (B8443419) salt of 4,4'-dinitro-stilbene-2,2'-disulphonic acid can be selectively reduced to 4-nitro-4'-amino-stilbene-2,2'-disulphonic acid using sodium bisulphide. msu.edu

Hydrazine (B178648) Hydrate (B1144303) : In the presence of alkali, hydrazine hydrate readily reduces this compound to 4,4'-diaminostilbene in high yield. leah4sci.com

Catalytic Hydrogenation : The reduction can be performed using hydrogen gas with catalysts like Raney Nickel or platinum and palladium on a carbon support. wikipedia.orgwikipedia.org The process is typically carried out in an aqueous solution at elevated temperatures and a controlled pH. wikipedia.org

Oxidation Pathways of the Stilbene Moiety

The stilbene core of this compound is susceptible to oxidation, which can occur at the central carbon-carbon double bond. A common industrial synthesis route involves the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) or p-nitrotoluene-o-sulfonic acid (NTS) to produce 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS). nih.gov

Pathways for the oxidation of the stilbene moiety itself often involve the cleavage of the C=C double bond.

Ozonolysis : Stilbene can be cleanly oxidized to benzaldehyde (B42025) by ozonolysis, demonstrating a clear pathway for the cleavage of the ethylenic bridge. researchgate.net

Oxidative Degradation : During the synthesis or subsequent reactions of the disulfonated derivative (DNS), by-products can form from the destruction of the stilbene structure. nih.gov For example, the formation of 5-amino-2-formylbenzene sulfonic acid has been observed during the reduction of DNS with zero-valent iron, indicating that oxidation with cleavage of the C=C double bond occurs alongside the primary nitro group reduction. nih.gov Other oxidative by-products, such as 4-nitro-2-sulfobenzonic acid (NSBA), can also be formed from the oxidation of DNS. praxilabs.com

Cycloaddition Reactions and Their Reversibility

While stilbene and its derivatives can participate in photochemical [2+2] cycloadditions to form cyclobutane (B1203170) rings, specific documentation of this compound undergoing cycloaddition reactions is limited in the reviewed literature. Conceptually, the alkene in the stilbene bridge could act as a dienophile in a [4+2] Diels-Alder reaction or undergo photochemical [2+2] or [4+4] cycloadditions. scispace.comscience.gov

Photochemical [2+2] cycloadditions are effective for creating strained four-membered rings but are often not reversible if the product lacks the necessary conjugation to absorb light and facilitate a cycloreversion. msu.edu In contrast, some cycloaddition reactions, such as those involving certain diamidocarbenes with olefins, have been shown to be thermally reversible. chemicalbook.com The retro-Diels-Alder reaction, the reverse of a [4+2] cycloaddition, is favored at high temperatures and is synthetically important for a specific range of adducts. scispace.com Although alkenes formed from olefination reactions can be subjected to cycloadditions like the Diels-Alder reaction, direct evidence for this compound participating in such reactions remains scarce in the primary literature.

Radical Anion Formation and Electron Transfer Chemistry

The electrochemical properties of this compound are characterized by its ability to accept electrons, forming radical anions and dianions. The two electron-withdrawing nitro groups facilitate this process, allowing the molecule to be reduced in two sequential one-electron transfer steps in aprotic solvents. science.gov

The process can be represented as:

DNS + e⁻ ⇌ DNS•⁻ (Radical anion formation)

DNS•⁻ + e⁻ ⇌ DNS²⁻ (Dianion formation)

Cyclic voltammetry (CV) studies in polar aprotic solvents show reversible waves, corresponding to these electron transfer processes. science.gov The radical anion and dianion of trans-4,4'-dinitrostilbene are stable on the timescale of cyclic voltammetry. The presence of these radical and anion radical species in reaction media has been confirmed by techniques such as Electron Paramagnetic Resonance (EPR) and UV-visible spectroscopy. science.gov

An interesting aspect of its electron transfer chemistry is redox-catalyzed isomerization. The dianion of cis-4,4'-dinitrostilbene is unstable and evolves to form the more stable trans-dianion, which can then be oxidized back to the neutral trans-isomer. This provides an electrochemical pathway for cis-trans isomerization. The separation between the reduction potentials for the first and second electron transfers (E°₁ − E°₂) provides insight into the electronic structure and the interaction between the two nitro groups within the molecule.

Investigation of Charge Transfer Phenomena

This compound is a symmetric molecule with two strong electron-accepting nitro groups. This structure is distinct from "push-pull" stilbenes, such as 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), which feature both an electron-donating group and an electron-accepting group. In push-pull systems, photoexcitation leads to a significant shift in electron density from the donor to the acceptor, a phenomenon known as intramolecular charge transfer (ICT). This ICT state can be highly polar and is often stabilized in polar solvents. In many push-pull molecules, further structural relaxation, such as twisting around a single bond, can lead to a twisted intramolecular charge transfer (TICT) state, which provides a major non-radiative decay pathway, often quenching fluorescence and isomerization.

In contrast, this compound lacks an electron-donating group. While charge transfer phenomena are inherent to the electronic structure of any molecule with polar substituents, it does not exhibit the classic donor-acceptor ICT characteristic of push-pull systems. Research on constrained analogues of DANS suggests that torsion of the nitro group itself can be a key non-radiative decay pathway. However, this compound displays a high quantum yield for trans → cis photoisomerization in polar solvents. This high efficiency suggests that it does not possess a low-energy, accessible TICT state that would otherwise compete with and suppress the isomerization process. Its photochemical behavior is therefore dominated by the isomerization pathway rather than deactivation through a TICT state.

Advanced Material Science Applications of 4,4 Dinitrostilbene Derivatives

Development of Non-Linear Optical (NLO) Materials

Derivatives of 4,4'-dinitrostilbene are significant in the field of non-linear optical (NLO) materials due to their molecular structure, which facilitates strong second-order NLO responses. The presence of nitro groups, which are powerful electron-withdrawing groups, enhances the molecular hyperpolarizability of these compounds, a key factor for NLO activity. ontosight.ai This has led to research into their use for applications such as second-harmonic generation (SHG), a phenomenon where high-intensity light is converted to light with twice the frequency. researchgate.netrsc.org

The NLO properties of stilbene (B7821643) derivatives are closely linked to their molecular geometry. The (E)-isomer, or trans configuration, of this compound features a planar and rigid structure that is conducive to the desired electronic properties. ontosight.ai The non-centrosymmetric arrangement of chromophores is crucial for achieving significant NLO activity. rsc.org For instance, a non-centrosymmetric polymorph of 2-chloro-3,4-dimethoxy-4′-nitrostilbene demonstrated an NLO activity over 32 times that of the reference material, urea. rsc.org

However, not all dinitrostilbene (B14013056) derivatives exhibit enhanced NLO responses. Studies on dinitrophenyl-based chromophores have shown a reduced nonlinear response compared to their mononitro counterparts. researchgate.net The molecular hyperpolarizability can be influenced by various substituents. For example, while some dinitrophenyl-based compounds showed reduced values, others, like those incorporating a 2-dicyanomethylene-3-cyano-5,5-dimethyl-2,5-dihydrofuran moiety, have demonstrated superior NLO performance. researchgate.net

Table 1: NLO Properties of Selected Stilbene Derivatives

| Compound/Derivative | Key Finding | Application |

|---|---|---|

| 2-chloro-3,4-dimethoxy-4′-nitrostilbene (non-centro polymorph) | NLO activity over 32 times that of urea. rsc.org | Second-Harmonic Generation rsc.org |

| Dinitrophenyl-based chromophores | Reduced nonlinear response compared to mononitro analogues. researchgate.net | Photorefractive Polymers researchgate.net |

| 2-dicyanomethylene-3-cyano-5,5-dimethyl-2,5-dihydrofuran based chromophores | Showed the best NLO performances in a comparative study. researchgate.net | Photorefractive Polymers researchgate.net |

Role in Fluorescent Dyes and Chromophore Design

This compound and its derivatives are pivotal in the design of fluorescent dyes and chromophores, largely due to their intriguing photophysical properties. ontosight.ai The core stilbene structure, with its conjugated system, provides a basis for fluorescence, which can be finely tuned by the introduction of various functional groups. The dinitro substitution, in particular, creates a "push-pull" system when combined with electron-donating groups, leading to interesting solvatochromic behavior. jasco-global.com

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. jasco-global.com This property is highly valuable for creating fluorescent probes that can sense changes in the local environment, for example, around molecules in biological systems. jasco-global.com For instance, 4-(N,N-dimethylamino)-4'-nitrostilbene (DNS), a D-π-A type stilbene derivative, exhibits positive solvatochromism, where its emission peak shifts to longer wavelengths as the solvent polarity increases. jasco-global.com This sensitivity to the environment makes such dyes useful for investigating cellular processes and structures. ontosight.ai

The design of chromophores based on this compound derivatives allows for the development of dyes with specific absorption and emission characteristics. By modifying the substituents on the stilbene backbone, researchers can alter the electronic structure and, consequently, the color and fluorescence properties of the dye. For example, the reduction of this compound-2,2'-disulfonic acid yields 4,4'-diaminostilbene-2,2'-disulfonic acid, a common optical brightener that absorbs UV light and re-emits it as visible blue light. wikipedia.orgevitachem.com

Table 2: Solvatochromic Properties of a this compound Derivative

| Solvent | Polarity Index | Fluorescence Peak Wavelength |

|---|---|---|

| n-hexane (Hex) | Low | Shorter Wavelength |

| Dichloromethane (DCM) | Medium | Intermediate Wavelength |

| DCM:Hex = 1:1 | Medium | Intermediate Wavelength |

| Other polar solvents | High | Longer Wavelength jasco-global.com |

Precursor in Polymer Chemistry and Functional Macromolecules

This compound and its derivatives serve as important precursors in the field of polymer chemistry for the synthesis of functional macromolecules. The reactive nitro groups can be chemically transformed into other functional groups, such as amino groups, which can then be used in polymerization reactions. ontosight.ai A key example is the reduction of this compound to 4,4'-diaminostilbene (B1237157). ontosight.ai This diamino compound can act as a monomer in the production of polymers with specific optical and mechanical properties. ontosight.ai

Furthermore, the sulfonation of this compound leads to the formation of this compound-2,2'-disulfonic acid. wikipedia.org This compound is a crucial intermediate in the manufacturing of various dyes and pigments. wikipedia.orgresearchgate.net Its subsequent reduction to 4,4'-diamino-2,2'-stilbenedisulfonic acid provides a monomer that can be used to create polymers with enhanced solubility in aqueous systems, a desirable property for many industrial applications. wikipedia.org The ability to create functional macromolecules with tailored properties underscores the importance of this compound derivatives in advanced materials science.

Engineering of Photonic Materials and Optical Devices

The unique optical properties of this compound derivatives make them valuable building blocks for the engineering of photonic materials and optical devices. Their significant non-linear optical (NLO) characteristics are particularly relevant for applications in microelectronics and optical memories. researchgate.net The strong electron-withdrawing nature of the nitro groups contributes to a high molecular hyperpolarizability, which is essential for creating materials that can manipulate light in desirable ways. ontosight.ai

One area of application is in the development of photorefractive materials. These materials exhibit a change in their refractive index upon exposure to light, a property that can be exploited for holographic data storage. researchgate.netnasa.gov Stilbene derivatives, through photoisomerization, can create a difference in refractive index between their cis and trans isomers, forming the basis for recording holographic information. nasa.gov Research has focused on optimizing factors like sensitivity, cyclability, and thermal stability of these materials for practical high-capacity holographic memories. nasa.gov

Furthermore, the fluorescent properties of this compound derivatives are utilized in the creation of optical brighteners and fluorescent probes. jasco-global.comontosight.ai In the context of optical devices, these materials can be incorporated into sensors for detecting changes in the local environment, such as polarity. jasco-global.com The ability to engineer the molecular structure to control optical properties like absorption, emission, and NLO response allows for the design of materials with specific functionalities for advanced optical and photonic applications.

Design of Molecular Switches and Photoresponsive Systems

This compound and its derivatives are key components in the design of molecular switches and photoresponsive systems due to their ability to undergo reversible photoisomerization. researchgate.net The central carbon-carbon double bond of the stilbene core allows for the existence of two geometric isomers: the trans (E) and cis (Z) forms. ontosight.aiontosight.ai The trans isomer is typically more stable and planar, while the cis isomer is non-planar. nasa.gov

The reversible conversion between the trans and cis isomers can be triggered by light of specific wavelengths. researchgate.net This photoisomerization process leads to significant changes in the molecule's shape, polarity, and electronic properties, including its absorption spectrum. nasa.govresearchgate.net This light-induced switching behavior is the fundamental principle behind the use of stilbene derivatives as molecular switches.

This photoresponsive behavior has been harnessed in various applications. For example, the photoisomerization of stilbene groups incorporated into gelatin membranes has been shown to induce structural changes that affect ionic permeability. In the context of materials science, this property is being explored for the development of "smart" materials that can change their properties on demand. Research has also investigated the photoisomerization of water-soluble derivatives like this compound-2,2'-disulfonic acid, which could open up applications in aqueous environments. nasa.gov The quantum yields for the trans-to-cis and cis-to-trans isomerization of this compound have been evaluated to be 0.30 and 0.24, respectively. researchgate.net

Environmental Transformation and Remediation Research of 4,4 Dinitrostilbene

Photodegradation Mechanisms in Environmental Matrices

The photodegradation of 4,4'-Dinitrostilbene and its sulfonated analogue, this compound-2,2'-disulfonate (DNS), in aqueous environments is primarily characterized by a reversible trans-cis photoisomerization upon exposure to UV or visible light. researchgate.netresearchgate.net The trans isomer, upon absorbing light, converts to the cis isomer, which absorbs at a shorter wavelength. researchgate.net This isomerization process is the dominant photochemical event, with quantum yields for the trans-to-cis and cis-to-trans conversions of DNS evaluated at 0.30 and 0.24, respectively. researchgate.net

While isomerization is the main process, direct photolysis leading to the degradation of the molecule also occurs, albeit with a very low quantum yield, estimated to be between 2.2 and 2.4 x 10⁻⁴ for DNS. researchgate.netresearchgate.net This low rate of natural degradation suggests that photolysis alone is insufficient for rapid removal from the environment.

The general mechanism for the photodegradation of nitroaromatic compounds involves the conversion of the nitro group into nitroso, hydroxylamine (B1172632), and eventually amine groups. epa.gov It is also possible for photolytic cleavage of the stilbene (B7821643) backbone to occur. For other nitroaromatic compounds, such as nitrated polycyclic aromatic hydrocarbons (NPAHs), photodegradation on plant surfaces has been observed to follow pseudo-first-order kinetics, with intramolecular rearrangement being a key mechanism. uni-konstanz.de